Ethyl 4-Chloro-2-ethyl-3-oxobutanoate
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Overview
Description
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C8H13ClO3. It is a colorless liquid that is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be synthesized through several methods. One common method involves the chlorination of ethyl acetoacetate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process involves dissolving ethyl acetoacetate and thionyl chloride in an appropriate solvent, followed by stirring at low temperatures under reduced pressure. The reaction mixture is then washed with saturated saline solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Ethanol, dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Ethyl 4-chloro-3-hydroxybutanoate: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Oxidized derivatives: Formed through oxidation reactions.
Scientific Research Applications
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-2-ethyl-3-oxobutanoate involves its reactivity due to the presence of both a chloro and an oxo group. The chloro group can undergo nucleophilic substitution reactions, while the oxo group can participate in reduction and oxidation reactions. These properties make the compound a versatile intermediate in organic synthesis, allowing it to form a wide range of derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-chloroacetoacetate: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Ethyl 4-chloro-3-oxobutanoate: A closely related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H13ClO3 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 4-chloro-2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
VXLVJXRQJZBPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CCl)C(=O)OCC |
Origin of Product |
United States |
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